molecular formula C12H11Cl2NO B133065 Propyzamide CAS No. 23950-58-5

Propyzamide

Cat. No. B133065
CAS RN: 23950-58-5
M. Wt: 256.12 g/mol
InChI Key: PHNUZKMIPFFYSO-UHFFFAOYSA-N
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Description

Propyzamide is a benzamide herbicide widely used for controlling weeds in various crops such as lettuce, soybeans, and cotton. It operates by targeting microtubules in plant cells, which are essential for cell division and growth. This herbicide has been shown to cause a helical arrangement of cortical microtubule arrays and twisting in elongating Arabidopsis epidermal cells at sub-micromolar concentrations . Propyzamide's environmental impact and safety have been evaluated, with concerns identified in mammalian toxicology and residues, leading to regulatory risk assessments for its use .

Synthesis Analysis

The synthesis of propyzamide has not been explicitly detailed in the provided papers. However, its degradation and the biodegradation mechanism have been studied, which indirectly informs about its chemical structure. A novel gene, camH, encoding a hydrolase that catalyzes the amide bond cleavage of propyzamide, was identified, suggesting that the amide bond is a key functional group in its structure .

Molecular Structure Analysis

The molecular structure of propyzamide includes a benzamide moiety, as indicated by its classification as a benzamide herbicide. The presence of an amide bond is crucial for its activity and is the target for biodegradation by specific enzymes . The exact molecular interactions with microtubules and the resulting helical arrangement of cortical microtubule arrays in plants have been observed, which implies specific structural features that allow propyzamide to bind to plant microtubules .

Chemical Reactions Analysis

Propyzamide undergoes various chemical reactions in the environment. Its degradation is influenced by pH, with faster degradation in alkaline conditions, and is affected by the presence of trace elements such as silver salts . Photocatalytic decomposition using TiO2 supported on activated carbon or in combination with carbon black has been shown to be effective for the degradation of propyzamide in aqueous solutions . The complete mineralization of propyzamide can be achieved by simultaneous irradiation with light and ultrasonic waves in the presence of H2O2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of propyzamide influence its behavior in the environment and its efficacy as a herbicide. It has been found that propyzamide and its metabolites can persist in soil and lettuce under field conditions, with its half-life varying depending on soil temperature . The adsorptive activity of activated carbon supports enhances the concentration of propyzamide around TiO2, leading to higher photocatalytic degradation rates . The degradation kinetics of propyzamide in soil can be affected by constant and variable incubation conditions, with microbial adaptation playing a role in the degradation process under certain conditions .

Scientific Research Applications

Application 1: Weed Control in Safflower Cultivation

  • Summary of Application: Propyzamide is used as a pre-emergence herbicide in safflower cultivation. Safflower is a multipurpose crop that requires good weed control for optimum yields, especially at the early growth stage .
  • Methods of Application: In a research conducted in Central Italy, several pre-emergence herbicides including Propyzamide were applied in two field experiments in 2019 and 2020 .

Application 2: Herbicide Resistance in Phalaris Species

  • Summary of Application: Propyzamide may be used in the control of Phalaris species, which are common weeds in wheat fields across the world .
  • Results or Outcomes: The outcomes of using Propyzamide for controlling Phalaris species are not explicitly mentioned in the available resources .

Application 3: Control of Forest Grass Weeds

  • Summary of Application: Propyzamide is used for the control of forest grass weeds that often outcompete recently planted trees in UK forests .
  • Methods of Application: Applications of 0.45kg a.i. ha −1 cycloxydim in late April–early May gave good control of wood small reed (Calamagrostis epigejos (L.) Roth), Yorkshire fog (Holcus lanatus L.), and wavy hair grass (Deschampsia flexuosa (L.) Trin.) for at least 12 weeks after application .
  • Results or Outcomes: Sequential applications of 0.45 kg a.i. ha −1 cycloxydim in October, then 0.45 kg a.i. ha −1 cycloxydim in late April, was the most effective treatment for minimizing competition from purple moor grass, wood small reed or wavy hair grass and equally effective as propyzamide on Yorkshire fog .

Application 4: Herbicide on Lettuce and Winter Oilseed Rape

  • Summary of Application: Propyzamide is used as a herbicide on lettuce and winter oilseed rape .
  • Results or Outcomes: The outcomes of using Propyzamide for controlling weeds in lettuce and winter oilseed rape are not explicitly mentioned in the available resources .

Application 5: Control of Grass Weeds in Forests

  • Summary of Application: Propyzamide is used for the control of grass weed species that often outcompete recently planted trees in UK forests .
  • Methods of Application: Applications of 0.45kg a.i. ha −1 cycloxydim in late April–early May gave good control of wood small reed (Calamagrostis epigejos (L.) Roth), Yorkshire fog (Holcus lanatus L.), and wavy hair grass (Deschampsia flexuosa (L.) Trin.) for at least 12 weeks after application .
  • Results or Outcomes: Sequential applications of 0.45 kg a.i. ha −1 cycloxydim in October, then 0.45 kg a.i. ha −1 cycloxydim in late April, was the most effective treatment for minimizing competition from purple moor grass, wood small reed or wavy hair grass and equally effective as propyzamide on Yorkshire fog .

Application 6: Herbicide on Annual Ryegrass

  • Summary of Application: Propyzamide is used as a herbicide on annual ryegrass (Lolium rigidum Gaud.) .
  • Results or Outcomes: The outcomes of using Propyzamide for controlling annual ryegrass are not explicitly mentioned in the available resources .

Safety And Hazards

Propyzamide is suspected of causing cancer . It is very toxic to aquatic life and can have long-lasting effects . It is also toxic if inhaled and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide
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InChI

InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16)
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InChI Key

PHNUZKMIPFFYSO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl
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Molecular Formula

C12H11Cl2NO
Record name 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE
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DSSTOX Substance ID

DTXSID2020420
Record name Propyzamide
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Molecular Weight

256.12 g/mol
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Physical Description

3,5-dichloro-n-(1,1-dimethyl-2-propynyl)benzamide is a white solid. Used as a selective herbicide., Off-white or white odorless solid; [HSDB] Colorless or white crystalline solid; [MSDSonline]
Record name 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE
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Record name Pronamide
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Solubility

In water - 15 mg/l (25 °C). In methanol, isopropanol 150, cyclohexanone, methyl ethyl ketone 200, dimethyl sulfoxide 330 (all in g/l). Moderately soluble in benzene, xylene, carbon tetrachloride. Sightly soluble in petroleum ether., SOL IN MANY ALIPHATIC & AROMATIC SOLVENTS.
Record name PRONAMIDE
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Vapor Pressure

0.000085 [mmHg], 8.5X10-5 MM HG @ 25 °C
Record name Pronamide
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Mechanism of Action

Although there are numerous herbicides that disrupt mitosis as a mechanism of action, to date not one has compared the effects of these disrupters on a single specials and over a range of concentrations. Oat seedlings, treated with a range of concentrations of nine different mitotic disrupter herbicides" (including pronamide), were examined by immunofluorescence microscopy of tubulin in methacrylate sections. All herbicides caused the same kinds of microtubule disruption, although the concentrations required to cause the effects differed markedly between the herbicides. Effects on spindle and phragmnoplast mitotic microtubule arrays were seen at the lowest concentrations and manifested as multipolar spindles and bifurcated phragmoplasts (which subsequently resulted in abnormal cell plate formation). At increasing concentrations, effects on mitotic microtubule arrays manifested as microtubule tufts at kinetochores and reduction of cortical microtubules resulting in arrested prometaphase figures and isodiametric cells. These data indicate that all mitotic disrupter herbicides have a common primary mechanism of action, inhibition of microtubu1e polymerization, and that margina1 effects observed in the past were the result of incomplete inhibition and/or differential sensitivity of the microtubu1e arrays.
Record name PRONAMIDE
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Product Name

Propyzamide

Color/Form

OFF-WHITE SOLID, WHITE CRYSTALS, NEEDLES, White powder

CAS RN

23950-58-5
Record name 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE
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Record name Propyzamide
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Record name Propyzamide [BSI:ISO]
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Record name Propyzamide
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Record name 3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide
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Record name PROPYZAMIDE
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Record name PRONAMIDE
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Melting Point

155-156 °C, Decomposes above melting point; in solution for 28 days (pH 5-9, 20 °C) < 10% loss.
Record name PRONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,530
Citations
T Akashi, K Izumi, E Nagano, M Enomoto… - Plant and cell …, 1988 - academic.oup.com
… propyzamide resumed mitosis within 2 h from the termination of treatment with propyzamide… from the termination of treatment with propyzamide, and the cortical microtubules within 1 h. …
Number of citations: 105 academic.oup.com
T Torimoto, S Ito, S Kuwabata… - Environmental science & …, 1996 - ACS Publications
… , whose popular name is propyzamide, was investigated using … the rate of mineralization of propyzamide and to reduce the … in an enhanced rate of propyzamide mineralization. The …
Number of citations: 444 pubs.acs.org
B Zhao, X Hua, F Wang, W Dong, Z Li, Y Yang… - Bioresource …, 2015 - Elsevier
… CamH displayed the highest activity at 30 C and pH 8.0 with propyzamide as the … of propyzamide in the biodegradation, and elucidate the biodegradation mechanism of propyzamide by …
Number of citations: 22 www.sciencedirect.com
M Nakamura, K Naoi, T Shoji… - Plant and cell …, 2004 - academic.oup.com
… In the seedlings grown in the presence of 2 µM propyzamide, the … cells treated with 1 µM or 2 µM propyzamide, or with 50 nM or 100 nM … Propyzamide and oryzalin at the relatively low …
Number of citations: 150 academic.oup.com
N Takeda, N Iwata, T Torimoto, H Yoneyama - Journal of Catalysis, 1998 - Elsevier
The photodecomposition of propyzamide in the aqueous … from increase of adsorbability for propyzamide in the TiO 2 -… and the time needed for adsorbed propyzamide on carbon black to …
Number of citations: 149 www.sciencedirect.com
JM Cantier, J Bastide, C Coste - Pesticide science, 1986 - Wiley Online Library
… of propyzamide and nine analogues have been measured at two temperatures (28 and 60C). The degradation rates of propyzamide … with a chemical degradation of propyzamide and its …
Number of citations: 25 onlinelibrary.wiley.com
J Rouchaud, O Neus, R Bulcke, K Cools… - Archives of …, 2000 - Springer
… propyzamide (1.25 or 1.0 AI kg ha 1) or diflufenican (250 g AI ha 1) herbicides. In the plots not previously treated with propyzamide, the propyzamide … 14 years with propyzamide, the soil …
Number of citations: 87 link.springer.com
H Uchida, S Itoh, H Yoneyama - Chemistry Letters, 1993 - journal.csj.jp
Utility of activated carbon adsorbate as a support for TiO 2 photocatalysts was demonstrated for photomineralization of propyzamide, a typical herbicide, in dilute aqueous solution. High …
Number of citations: 127 www.journal.csj.jp
A Walker, JA THOMPSON - Weed Research, 1977 - Wiley Online Library
… Simazine, linuron and propyzamide were incubated in 18 … 22 to 86 days and that of propyzamide from 10 to 32 days. The … pH, but the rate of propyzamide degradation was not related …
Number of citations: 87 onlinelibrary.wiley.com
J Yano, J Matsuura, H Ohura, S Yamasaki - Ultrasonics sonochemistry, 2005 - Elsevier
… In the present study, the hybrid effect of the irradiation by light and ultrasonic waves is examined for the mineralization of propyzamide. We show that propyzamide is completely …
Number of citations: 66 www.sciencedirect.com

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